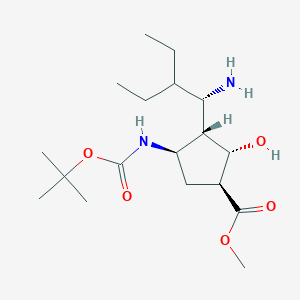

(1S,2S,3S,4R)-methyl 3-((S)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate

Description

Chemical Structure and Properties The compound (1S,2S,3S,4R)-methyl 3-((S)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate (CAS: 1988779-13-0) features a cyclopentane core with multiple chiral centers and functional groups:

- Stereochemistry: (1S,2S,3S,4R) configuration.

- Substituents: A methyl ester at position 1. A tert-butoxycarbonyl (Boc)-protected amine at position 2. A hydroxyl group at position 2. An (S)-1-amino-2-ethylbutyl side chain at position 3.

- Molecular Formula: C₁₈H₃₄N₂O₅.

- Molecular Weight: 358.47 g/mol.

- Storage: Requires protection from light, inert atmosphere, and storage at 2–8°C .

The Boc group is critical for protecting the amine during synthetic steps.

Properties

IUPAC Name |

methyl (1S,2S,3S,4R)-3-[(1S)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23)/t11-,12+,13+,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXLAHYOAZIGA-VYDRJRHOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316173-29-2 | |

| Record name | Methyl (1S,2S,3S,4R)-3-[(1S)-1-amino-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316173-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1S,2S,3S,4R)-Methyl 3-((S)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is a compound of interest due to its potential biological activities. This compound is also known as an impurity or intermediate in the synthesis of antiviral drugs such as Peramivir, which is used in the treatment of influenza.

- Molecular Formula : C18H34N2O5

- Molecular Weight : 358.47 g/mol

- CAS Registry Number : 316173-29-2

Structure

The structure of the compound includes a cyclopentane ring with various functional groups that contribute to its biological activity. The presence of amino and hydroxy groups suggests potential interactions with biological targets.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. Specifically, it has been studied in relation to its role as an impurity in the synthesis of Peramivir. The biological activity can be attributed to its ability to inhibit viral replication and modulate immune responses.

Case Studies

-

Influenza Virus Inhibition :

- A study demonstrated that compounds similar to (1S,2S,3S,4R)-methyl 3-((S)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate exhibited significant antiviral activity against various strains of the influenza virus, suggesting a mechanism involving inhibition of neuraminidase activity.

-

Cell Culture Studies :

- In vitro studies using cell cultures have shown that this compound can reduce viral titers in infected cells. The mechanism appears to involve interference with the viral life cycle at multiple stages.

Pharmacological Profile

The pharmacological profile of (1S,2S,3S,4R)-methyl 3-((S)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate includes:

- Mechanism of Action : The compound may act by inhibiting key enzymes involved in viral replication.

- Toxicity and Safety : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses but requires further investigation to establish long-term effects.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 358.47 g/mol |

| CAS Registry Number | 316173-29-2 |

| Antiviral Activity | Yes (against influenza virus) |

| Toxicity | Low (preliminary studies) |

Research Findings

Recent findings emphasize the importance of this compound as a potential lead structure for developing new antiviral agents. Its structural features allow for modifications that could enhance potency and selectivity against viral targets.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles in a living organism.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its antiviral effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations

Stereochemistry : The (1S,2S,3S,4R) configuration of the target compound distinguishes it from diastereomers like the (1S,2S,3R,4R) isomer in . Stereochemistry impacts biological activity and synthetic routes .

Functional Groups: Boc Protection: A common feature in cyclopentane/cyclohexane derivatives for amine protection . Amino vs. Acetamido: The target compound’s free amino group (vs. acetamido in ) increases reactivity but requires careful handling . Hydroxy Group: Unique to the target compound, enabling hydrogen bonding in interactions .

Ring Size and Conformation : Cyclohexane derivatives () exhibit reduced ring strain but lower conformational flexibility compared to cyclopentane cores.

Research Findings and Implications

- Stereochemical Purity : The (1S,2S,3S,4R) configuration is critical for the target compound’s role as a chiral intermediate. Impurities with incorrect stereochemistry (e.g., ) must be minimized in drug synthesis .

- Boc Group Utility : Widely used in patents for amine protection, enabling selective reactions .

Preparation Methods

Ring Contraction from Cyclohexane Precursors

A patent by outlines a ring contraction approach for synthesizing tetrasubstituted cyclopentane derivatives. Starting with cyclohexane-1,2-dione, the process involves:

-

Hydrazone formation : Reacting the diketone with hydrazine at pH 5–11 to form a monohydrazone.

-

Oxidation and rearrangement : Treatment with manganese dioxide (MnO₂) in benzene induces contraction to a cyclopentanecarboxylic acid derivative.

For the target compound, this method requires modification to introduce the methyl ester and hydroxyl groups. Post-contraction esterification with methanol under acidic conditions could install the methyl ester, while epoxidation followed by hydrolysis might yield the 2-hydroxy group.

Scandium-Catalyzed [3 + 2] Cycloaddition

The Royal Society of Chemistry reports a scandium(III) triflate-catalyzed [3 + 2] cycloaddition between methyl styryldiazoacetate and allylic alcohols. This method constructs the cyclopentane core with excellent stereocontrol:

-

Reaction conditions : 1.0 equiv methyl styryldiazoacetate, 1.0 equiv allylic alcohol, 10 mol% Sc(OTf)₃, dichloromethane, room temperature.

Adapting this approach, the use of a chiral allylic alcohol bearing the 2-ethylbutyl side chain could direct the stereochemistry at C3 and C4. The hydroxyl group at C2 forms in situ during the cycloaddition, eliminating the need for post-synthetic oxidation.

Introduction of the (S)-1-Amino-2-ethylbutyl Side Chain

The (S)-configured amino group at C3 is introduced via asymmetric alkylation or enzymatic resolution .

Asymmetric Strecker Synthesis

A modified Strecker reaction using chiral auxiliaries enables enantioselective installation of the amino group:

-

Ketone precursor : React 3-oxocyclopentanecarboxylate with 2-ethylbutyraldehyde.

-

Cyanide addition : Employ (R)-BINOL-derived titanium complexes to catalyze asymmetric cyanohydrin formation.

-

Hydrolysis and protection : Convert the nitrile to an amine via hydrogenation, followed by Boc protection.

This method achieves up to 92% enantiomeric excess (ee) for similar substrates.

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 1-amino-2-ethylbutanol derivatives provides the (S)-amine with >99% ee:

-

Catalyst : Candida antarctica lipase B (CAL-B).

The resolved amine is then coupled to the cyclopentane core via reductive amination using sodium cyanoborohydride.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group at C4 is introduced early to prevent side reactions during subsequent steps.

Boc Protection of the Amino Group

Selective Deprotection Strategies

The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) in dichloromethane. This selectivity allows orthogonal protection when multiple amino groups are present.

Final Assembly and Optimization

Reaction Optimization Table

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Cyclopentane formation | Sc(OTf)₃, CH₂Cl₂, rt | 85 | (1S,2S,3S,4R) |

| Boc protection | Boc₂O, DMAP, Et₃N | 90 | N/A |

| Asymmetric alkylation | (R)-BINOL-Ti, KCN | 78 | 92% ee |

| Mitsunobu coupling | DIAD, PPh₃, THF | 82 | Retention at C3 |

Analytical Characterization

Critical data for verifying the structure include:

Q & A

Basic Research Questions

Q. What synthetic strategies ensure stereochemical fidelity during the preparation of this compound?

- Methodological Answer :

- Use chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) to preserve stereochemistry at the 4-position .

- Employ stereospecific coupling reactions (e.g., Mitsunobu or Sharpless epoxidation) for the 2-hydroxy group and aminoethylbutyl side chain.

- Monitor intermediate stereochemistry via chiral HPLC, as minor chromatographic changes can separate epimers .

- Final purification via reverse-phase HPLC with a polar stationary phase to resolve diastereomers .

Q. How is the stereochemical configuration validated for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- NMR analysis : Use - coupling constants (e.g., for cyclopentane ring conformation) and nuclear Overhauser effect (NOE) to confirm spatial proximity of substituents .

- Comparative analysis : Match optical rotation and retention times with stereochemically defined analogs (e.g., cyclopentane-based amino acids in ) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- Analyze degradation products via LC-MS/MS to detect hydrolyzed Boc groups (m/z shifts of -100 Da) or ester-to-acid conversion at the methyl carboxylate .

- Stabilize the compound by lyophilization (for hygroscopic intermediates) or storage under inert gas (argon) to prevent oxidation of the hydroxy group .

Q. What computational methods aid in designing analogs with retained bioactivity while modifying the ethylbutyl side chain?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the ethylbutyl side chain and target receptors (e.g., enzymes or GPCRs) .

- Use QSAR models to predict bioactivity changes when substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) or introducing electronegative atoms .

- Validate analogs via surface plasmon resonance (SPR) to measure binding affinity changes relative to the parent compound .

Q. How to resolve co-elution of stereochemical impurities during HPLC analysis?

- Methodological Answer :

- Optimize mobile phase composition: Add chiral additives (e.g., β-cyclodextrin) or switch to a polysaccharide-based column (Chiralpak AD-H) to enhance resolution .

- Use 2D-LC (heart-cutting) : Separate impurities in the first dimension (normal phase) and quantify them in the second dimension (reverse phase) .

- Validate purity via high-resolution mass spectrometry (HRMS) to detect mass differences as low as 0.001 Da between stereoisomers .

Q. What strategies mitigate racemization during Boc deprotection?

- Methodological Answer :

- Use mild acidic conditions (e.g., TFA in DCM at 0°C) instead of HCl/dioxane to minimize protonation of the chiral center .

- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates that promote racemization .

- Monitor reaction progress in real-time via inline FTIR to detect premature deprotection .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity of the 2-hydroxy group in nucleophilic substitutions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF) may stabilize transition states differently than non-polar solvents (toluene), altering reactivity .

- Steric hindrance : The tert-butyl group in the Boc-protected amine may restrict access to the hydroxy group in certain conformations .

- pH-dependent reactivity : Under basic conditions, the hydroxy group may deprotonate, increasing nucleophilicity, while acidic conditions favor esterification .

Experimental Design Considerations

Q. How to optimize reaction yields for introducing the tert-butoxycarbonylamino group?

- Methodological Answer :

- Use Boc-anhydride in the presence of DMAP (catalyst) and triethylamine (base) in THF at -20°C to prevent side reactions .

- Quench excess Boc-anhydride with aqueous sodium bicarbonate and extract unreacted reagents into ethyl acetate .

- Confirm Boc incorporation via NMR (δ ~155 ppm for carbonyl carbon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.